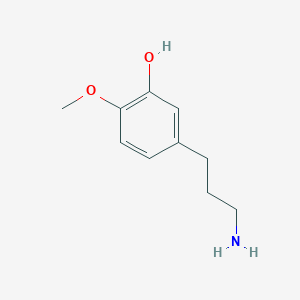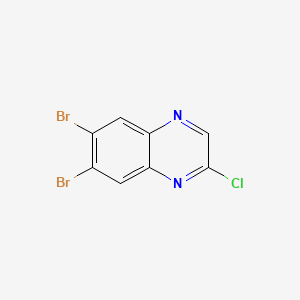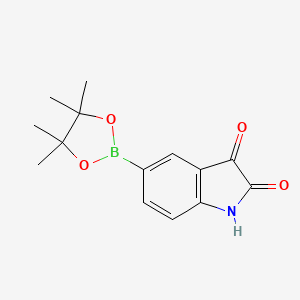
3-Cyclopropyl-2,2-difluoro-3-hydroxybutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropyl-2,2-difluoro-3-hydroxybutanoic acid is an organic compound with the molecular formula C7H10F2O3 and a molecular weight of 180.15 g/mol This compound is characterized by the presence of a cyclopropyl group, two fluorine atoms, and a hydroxyl group attached to a butanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-2,2-difluoro-3-hydroxybutanoic acid typically involves the use of cyclopropyl-containing precursors and fluorinating agents. One common method is the reaction of cyclopropyl ketones with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base and a suitable solvent, such as tetrahydrofuran (THF), at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 3-Cyclopropyl-2,2-difluoro-3-hydroxybutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
3-Cyclopropyl-2,2-difluoro-3-hydroxybutanoic acid has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 3-Cyclopropyl-2,2-difluoro-3-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The presence of the cyclopropyl and difluoro groups can influence its reactivity and binding affinity to various enzymes and receptors. The hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparación Con Compuestos Similares
- 3-Cyclopropyl-2,2-difluoro-3-hydroxypropanoic acid
- 3-Cyclopropyl-2,2-difluoro-3-hydroxybutanoic acid derivatives
Comparison: Compared to similar compounds, this compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its cyclopropyl group provides rigidity, while the difluoro and hydroxyl groups enhance its reactivity and potential for various applications .
Propiedades
Fórmula molecular |
C7H10F2O3 |
|---|---|
Peso molecular |
180.15 g/mol |
Nombre IUPAC |
3-cyclopropyl-2,2-difluoro-3-hydroxybutanoic acid |
InChI |
InChI=1S/C7H10F2O3/c1-6(12,4-2-3-4)7(8,9)5(10)11/h4,12H,2-3H2,1H3,(H,10,11) |
Clave InChI |
AIXZNOMPKLAPME-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CC1)(C(C(=O)O)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


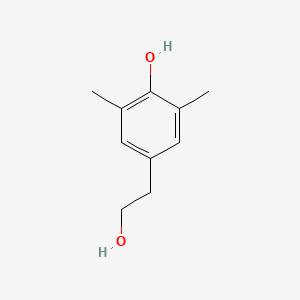
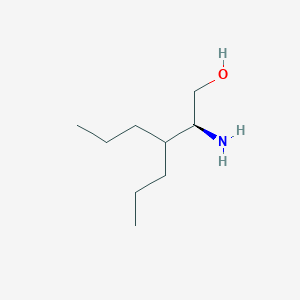
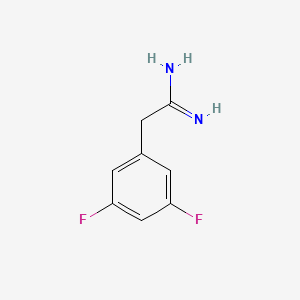
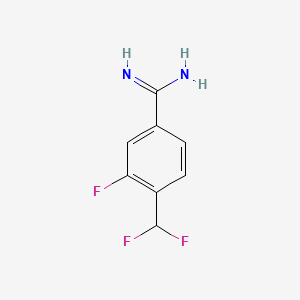
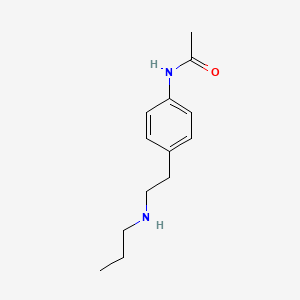
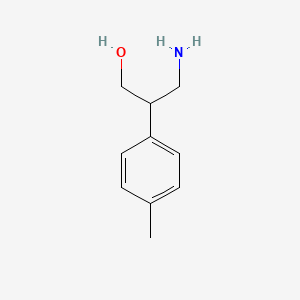
![4-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13622036.png)

![{4-[(Oxolan-2-yl)methoxy]phenyl}methanol](/img/structure/B13622046.png)
